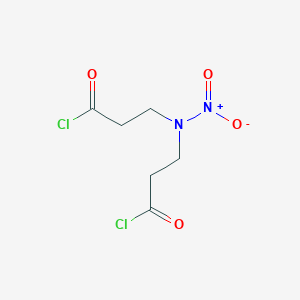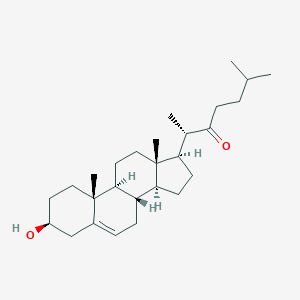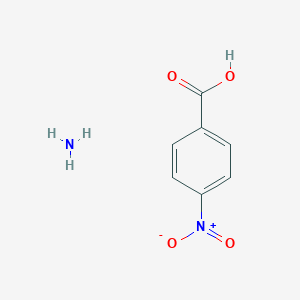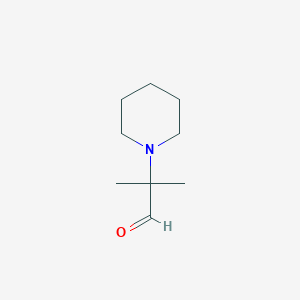
Propanoyl chloride, 3,3'-(nitroimino)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl chloride, 3,3'-(nitroimino)bis- is a chemical compound that is widely used in scientific research. It is also known as PIC-NHNH and has the chemical formula C6H6ClN3O4. This compound is a nitroimine and is a derivative of propanoyl chloride. It is used in various research applications due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of propanoyl chloride, 3,3'-(nitroimino)bis- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates in chemical reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of propanoyl chloride, 3,3'-(nitroimino)bis-. It is believed to be toxic and can cause irritation to the skin and eyes. It is also believed to be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Propanoyl chloride, 3,3'-(nitroimino)bis- has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also readily available and relatively inexpensive. However, it is toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Zukünftige Richtungen
There are several future directions for research on propanoyl chloride, 3,3'-(nitroimino)bis-. One potential area of research is the development of new synthesis methods for this compound. Another potential area of research is the investigation of its mechanism of action and its role in various chemical reactions. Additionally, further research is needed to determine the potential applications of this compound in various industries, such as the production of explosives and propellants.
Synthesemethoden
Propanoyl chloride, 3,3'-(nitroimino)bis- is synthesized by the reaction of propanoyl chloride with hydroxylamine hydrochloride and sodium nitrite in the presence of acetic acid. The reaction yields PIC-NHNH as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
Propanoyl chloride, 3,3'-(nitroimino)bis- is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the production of explosives and propellants.
Eigenschaften
CAS-Nummer |
15618-76-5 |
|---|---|
Produktname |
Propanoyl chloride, 3,3'-(nitroimino)bis- |
Molekularformel |
C6H8Cl2N2O4 |
Molekulargewicht |
243.04 g/mol |
IUPAC-Name |
3-[(3-chloro-3-oxopropyl)-nitroamino]propanoyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O4/c7-5(11)1-3-9(10(13)14)4-2-6(8)12/h1-4H2 |
InChI-Schlüssel |
QRYWNKCZHYEOKG-UHFFFAOYSA-N |
SMILES |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Kanonische SMILES |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Andere CAS-Nummern |
15618-76-5 |
Synonyme |
3,3'-(Nitroimino)bis(propanoic acid chloride) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















